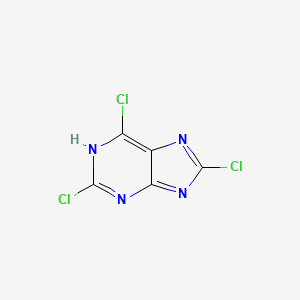

2,6,8-trichloro-1H-purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6,8-trichloro-1H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCECRKQRKFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C12=C(NC(=NC1=NC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2,6,8-trichloropurine

An In-depth Technical Guide to 2,6,8-Trichloropurine: Properties, Analysis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,6,8-trichloropurine, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, chemical reactivity, and strategic applications of this versatile synthetic building block. The insights herein are grounded in established scientific principles and aim to empower researchers to leverage this compound's full potential in their work.

Introduction: The Strategic Importance of 2,6,8-Trichloropurine

2,6,8-Trichloropurine is a halogenated purine derivative that serves as a highly functionalized scaffold in organic synthesis and medicinal chemistry. The purine core is a fundamental component of nucleic acids and a "privileged scaffold" in drug discovery, appearing in numerous therapeutic agents.[1] The presence of three chlorine atoms on the purine ring at the C2, C6, and C8 positions imparts unique reactivity, allowing for selective and sequential chemical modifications. These chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, making 2,6,8-trichloropurine a critical starting material for constructing diverse libraries of substituted purine analogues for biological screening. Its derivatives are investigated for a wide range of therapeutic applications, including antiviral and anticancer treatments.[2][3]

Molecular and Physicochemical Properties

The physical characteristics of 2,6,8-trichloropurine are a direct consequence of its molecular structure. The electron-withdrawing nature of the three chlorine atoms and the nitrogen atoms in the purine rings significantly influences its properties.

Core Properties Summary

The fundamental physicochemical data for 2,6,8-trichloropurine are summarized below. It is crucial to note that predicted values are common in chemical databases and provide useful estimates, while experimental values, when available, should be prioritized.

| Property | Value | Source(s) |

| Appearance | Whitish to light brown or yellow crystalline solid | [4][5] |

| Molecular Formula | C₅HCl₃N₄ | [6][7][8] |

| Molecular Weight | 223.45 g/mol | [6][7][9][10] |

| Melting Point | 185 °C (with decomposition) | [11] |

| Boiling Point | ~278-282 °C (Predicted/Experimental) | [5][11] |

| Density | 1.217 - 2.17 g/cm³ (Predicted) | [5][11] |

| Water Solubility | log_10_WS (mol/L): -3.85 (Calculated) | [10] |

| Octanol/Water Partition Coeff. (LogP) | 1.78 - 2.4 (Calculated) | [8][9][10] |

| pKa | 2.20 ± 0.20 (Predicted) | [11] |

| CAS Number | 2562-52-9 | [6][7][9] |

Chemical Structure

The structural arrangement of 2,6,8-trichloropurine is the foundation of its chemical behavior.

Caption: Chemical structure of 2,6,8-trichloro-9H-purine.

Solubility Profile: Causality and Experimental Choices

The solubility of 2,6,8-trichloropurine is a critical parameter for its use in synthesis and biological assays. Its structure presents competing features: the polar purine core with hydrogen bonding potential and the nonpolar, bulky chlorine substituents.

-

Polarity vs. H-Bonding: The three chlorine atoms increase the molecule's overall polarity but sterically hinder the hydrogen bonding capabilities of the purine nitrogens.[4]

-

Solvent Selection: Consequently, it exhibits limited solubility in non-polar solvents (e.g., hexanes, toluene).[4] It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, which can interact with the polar core without requiring hydrogen bond donation.[4] This makes DMSO an excellent choice for preparing stock solutions for biological screening. For synthetic reactions, a solvent must be chosen that can dissolve both the purine and the incoming nucleophile.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 2,6,8-trichloropurine. A multi-technique approach is standard practice.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of 2,6,8-trichloropurine. The method separates compounds based on their hydrophobicity.

Caption: Standard workflow for purity analysis of 2,6,8-trichloropurine by RP-HPLC.

-

Column: Use a standard reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Prepare an isocratic or gradient mobile phase containing acetonitrile (MeCN), deionized water, and an acid modifier. A typical mobile phase could be a mixture of MeCN and water with 0.1% phosphoric acid.[9]

-

Causality: The acid protonates residual silanols on the silica-based column, reducing peak tailing and improving peak shape. For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid must be used instead of phosphoric acid.[9]

-

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection: Monitor the column eluent using a UV detector, typically at a wavelength where purines absorb strongly (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the 2,6,8-trichloropurine sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. The purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For 2,6,8-trichloropurine, the most telling feature is the isotopic pattern caused by the three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks (M, M+2, M+4, M+6) in the mass spectrum, providing unambiguous confirmation of a trichlorinated compound. The monoisotopic mass is 221.926679 Da.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: Due to the absence of protons on the purine core (except for the N-H), the ¹H NMR spectrum is expected to be very simple. In a solvent like DMSO-d₆, a single, broad peak corresponding to the N9-H proton would be observed at a downfield chemical shift (likely > 8 ppm), similar to related purines.[12]

-

¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the purine ring. The carbons bonded to chlorine (C2, C6, C8) will be significantly deshielded and appear at lower field.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups. The NIST Chemistry WebBook provides a reference spectrum for 2,6,8-trichloropurine measured as a solid in a KBr disc.[7] Key expected absorptions include N-H stretching vibrations (around 3100-3000 cm⁻¹) and C=N/C=C stretching vibrations characteristic of the aromatic purine ring system (in the 1600-1400 cm⁻¹ region).

Chemical Reactivity and Synthesis

The synthetic utility of 2,6,8-trichloropurine stems from the differential reactivity of its three chlorine-substituted positions.

Reactivity Profile: Nucleophilic Aromatic Substitution

The chlorine atoms at the C2, C6, and C8 positions are all susceptible to nucleophilic aromatic substitution (SₙAr). However, they do not react at the same rate. This differential reactivity is the cornerstone of its synthetic value, allowing for controlled, stepwise functionalization. The generally accepted order of reactivity for nucleophilic substitution on the purine core is C6 > C2 > C8.

-

C6 Position: The most electrophilic and reactive position, readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols).

-

C2 Position: Less reactive than C6. Its substitution often requires more forcing conditions (higher temperature, stronger nucleophile).

-

C8 Position: The least reactive position, typically requiring the harshest conditions for substitution.

This hierarchy allows chemists to design synthetic routes where different functional groups can be installed at each position sequentially. For instance, a mild reaction with an amine can functionalize the C6 position, followed by a reaction with a different nucleophile under harsher conditions to modify the C2 position.

Caption: Stepwise nucleophilic substitution strategy for 2,6,8-trichloropurine.

Synthetic Approaches

2,6,8-Trichloropurine is typically synthesized from readily available starting materials like uric acid. A common laboratory-scale synthesis involves the chlorination of uric acid using reagents like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diethylaniline, which acts as a catalyst and acid scavenger.

Applications in Drug Discovery and Development

The true value of 2,6,8-trichloropurine is realized in its role as a versatile intermediate for creating novel, biologically active molecules.

-

Anticancer Agents: Many purine analogues exhibit anticancer properties by acting as antimetabolites that interfere with DNA synthesis.[3] 2,6,8-Trichloropurine is a key starting material for synthesizing libraries of 2,6,8-trisubstituted purines for screening as potential kinase inhibitors or apoptosis-inducing agents.[1][13] For example, clinically used drugs like Fludarabine highlight the therapeutic potential of modified purines.[3]

-

Antiviral Therapeutics: Modified purines are also central to antiviral drug design. The synthesis of compounds like Abacavir and Penciclovir involves intermediates that can be derived from functionalized purine scaffolds.[2]

-

Biochemical Probes: In addition to therapeutic applications, 2,6,8-trichloropurine has been used to study biochemical pathways. It has been shown to inhibit the halogenation step during the biosynthesis of chlortetracycline in Streptomyces aureofaciens, demonstrating its potential as a tool to investigate enzymatic processes.[11]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of 2,6,8-trichloropurine is paramount for laboratory safety.

GHS Hazard Information[11]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[11]

Conclusion

2,6,8-Trichloropurine is far more than a simple chemical; it is a strategic platform for innovation in drug discovery and chemical biology. Its well-defined physicochemical properties, coupled with its predictable and hierarchical reactivity, provide chemists with a powerful tool for the rational design and synthesis of novel purine derivatives. A thorough understanding of its characteristics, from solubility and spectral signatures to handling and reactivity, is essential for any researcher aiming to exploit its full synthetic potential.

References

- 2,6,8-Trichloropurine - Solubility of Things.

- 2,6,8-Trichloro-7H-purine | CAS 2562-52-9 | AMERICAN ELEMENTS ®.

- 2,6,8-Trichloropurine - SIELC Technologies.

- 2,6,8-TRICHLOROPURINE | 2562-52-9 - ChemicalBook.

- Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9) - Cheméo.

- 2,6,8-trichloro-9H-purine - 2562-52-9, C5HCl3N4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

- Purine, 2,6,8-trichloro- - NIST WebBook.

- CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google P

- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH.

- 2,6,8-trichloro-5H-purine | C5HCl3N4 | CID 409798 - PubChem.

- (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines - Academia.edu.

- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI.

- 6-Chloropurine(87-42-3) 1H NMR spectrum - ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. americanelements.com [americanelements.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Purine, 2,6,8-trichloro- [webbook.nist.gov]

- 8. 2,6,8-trichloro-5H-purine | C5HCl3N4 | CID 409798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6,8-Trichloropurine | SIELC Technologies [sielc.com]

- 10. Purine, 2,6,8-trichloro- (CAS 2562-52-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 2,6,8-TRICHLOROPURINE | 2562-52-9 [chemicalbook.com]

- 12. 6-Chloropurine(87-42-3) 1H NMR spectrum [chemicalbook.com]

- 13. (PDF) Solid-phase synthesis of 2,6,8-trisubstituted purines [academia.edu]

An In-Depth Technical Guide to the Synthesis of 2,6,8-Trichloro-1H-purine from Uric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,6,8-trichloro-1H-purine is a highly versatile intermediate in the synthesis of a wide array of biologically active purine derivatives. Its three reactive chlorine atoms at the 2, 6, and 8 positions allow for selective and sequential substitution, making it a valuable building block in medicinal chemistry and drug development. This guide provides a comprehensive overview of the synthesis of this compound from the readily available and inexpensive starting material, uric acid. We will delve into the mechanistic underpinnings of the key chlorination reaction, provide a detailed experimental protocol, and discuss essential aspects of purification and characterization.

Introduction: The Strategic Importance of 2,6,8-Trichloropurine

The purine scaffold is a cornerstone of life, forming the basis of nucleic acids and a multitude of cofactors and signaling molecules. Consequently, synthetic purine analogues are of immense interest in the development of therapeutics for a range of diseases, including cancer, viral infections, and inflammatory conditions. 2,6,8-trichloropurine serves as a critical precursor for generating diverse libraries of substituted purines, enabling the exploration of structure-activity relationships and the optimization of drug candidates. The ability to selectively displace the chlorine atoms with various nucleophiles is a key advantage of this intermediate.

The Synthetic Transformation: From Uric Acid to a Trichlorinated Purine

The conversion of uric acid to 2,6,8-trichloropurine is a robust and well-established chemical transformation. The core of this synthesis lies in the replacement of the three hydroxyl groups of uric acid (in its lactam tautomeric form) with chlorine atoms. This is typically achieved through a high-temperature reaction with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The chlorination of the purine nucleus with phosphorus oxychloride is a complex process. While the precise mechanism can be intricate, the fundamental principle involves the activation of the carbonyl groups of uric acid by POCl₃, followed by nucleophilic attack of chloride ions. The reaction is often facilitated by the addition of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline.

The tertiary amine serves multiple crucial functions:

-

Acid Scavenger: The reaction generates significant amounts of hydrochloric acid (HCl), which can lead to undesirable side reactions and decomposition of the product. The tertiary amine neutralizes the in-situ generated HCl.

-

Catalyst: The amine can form a reactive intermediate with phosphorus oxychloride, which is a more potent chlorinating agent than POCl₃ alone.

-

Solubilizing Agent: The amine can help to solubilize the starting material and intermediates in the reaction mixture.

It is worth noting that the reaction conditions, including the choice of tertiary amine and the reaction temperature, can significantly influence the outcome of the synthesis. In some cases, side reactions such as the formation of dialkylaminopurines can occur if the conditions are not carefully controlled.[1][2]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2,6,8-trichloropurine. Researchers should always conduct their own risk assessment and adhere to all institutional safety guidelines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Uric Acid | 168.11 | 10.0 g | 0.059 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 100 mL | - |

| N,N-Dimethylaniline | 121.18 | 20 mL | - |

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser and a dropping funnel. Add uric acid (10.0 g) to the flask.

-

Addition of Reagents: Carefully add phosphorus oxychloride (100 mL) to the flask, followed by the slow addition of N,N-dimethylaniline (20 mL) from the dropping funnel. The addition of the amine is exothermic and should be done with caution.

-

Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

-

Isolation of the Product: The crude 2,6,8-trichloropurine will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acids and salts.

-

Drying: Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅) to obtain the crude 2,6,8-trichloropurine.

Safety Precautions:

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-dimethylaniline is toxic and can be absorbed through the skin. Handle with appropriate PPE.

-

The work-up procedure involving the addition of the reaction mixture to ice is highly exothermic and can cause vigorous boiling and splashing. Perform this step slowly and with caution.

Purification and Characterization

The crude 2,6,8-trichloropurine obtained from the reaction is often of sufficient purity for many subsequent reactions. However, for applications requiring high purity, recrystallization is a common purification method. A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water.

Characterization:

The identity and purity of the synthesized 2,6,8-trichloropurine can be confirmed by a variety of analytical techniques:

-

Melting Point: The melting point of pure 2,6,8-trichloropurine is approximately 185 °C (with decomposition).[3]

-

Spectroscopic Methods:

-

¹H NMR: The proton NMR spectrum will show a characteristic signal for the N-H proton of the purine ring.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms of the purine ring.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (223.45 g/mol ).[4]

-

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to assess the purity of the product. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier is a suitable starting point.[5]

Visualization of the Synthesis and Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway from uric acid to this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from uric acid is a fundamental and enabling transformation in medicinal chemistry. This guide has provided a detailed overview of the process, from the underlying chemical principles to a practical experimental protocol. By understanding the rationale behind each step and employing careful experimental technique, researchers can reliably produce this valuable intermediate for the development of novel purine-based therapeutics.

References

-

Solid-phase synthesis of 2,6,8-trisubstituted purines. (n.d.). Academia.edu. Retrieved February 5, 2026, from [Link]

- Bader, H., & Chiang, Y. H. (1983). Method for preparing salts of 6-chloropurine. (U.S. Patent No. 4,405,781). U.S.

-

SIELC Technologies. (n.d.). 2,6,8-Trichloropurine. Retrieved February 5, 2026, from [Link]

- Process for preparing purine derivatives. (n.d.). Google Patents.

-

Onodera, K., & Fukumi, H. (1963). Part II. Synthesis of Purine Nucleosides via Trichloroacetylsugars. Agricultural and Biological Chemistry, 27(12), 864-869. [Link]

-

American Elements. (n.d.). 2,6,8-Trichloro-7H-purine. Retrieved February 5, 2026, from [Link]

-

Sartorelli, A. C., et al. (2000). Method for the Synthesis of Uric Acid Derivatives. Journal of Medicinal Chemistry, 43(15), 2875-2884. [Link]

-

Sartorelli, A. C., et al. (2000). Method for the synthesis of uric acid derivatives. Journal of Medicinal Chemistry, 43(15), 2875-2884. [Link]

-

Kettle, A. J., et al. (2018). Uric acid disrupts hypochlorous acid production and the bactericidal activity of HL-60 cells. Biochemical Journal, 475(5), 945-958. [Link]

-

Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624-3627. [Link]

-

NIST. (n.d.). Purine, 2,6,8-trichloro-. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

-

Li, J., & Blatchley, E. R. (2014). Volatile disinfection byproducts resulting from chlorination of uric acid: implications for swimming pools. Environmental Science & Technology, 48(6), 3210-3217. [Link]

- The synthetic method of 2-amino-6-chloropurine. (n.d.). Google Patents.

- Krackov, M. H. (1965). Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.

-

Dirty Medicine. (2024, February 19). Purine Synthesis [Video]. YouTube. [Link]

-

Purdue University. (2014, April 1). Swimming pool urine combines with chlorine to pose health risks. Retrieved February 5, 2026, from [Link]

-

Robins, R. K., & Christensen, B. E. (1952). Purines. I. The Chlorination of Certain Purinones with Phosphorous Oxychloride in the Presence of Aliphatic Tertiary Amines. Journal of the American Chemical Society, 74(14), 3624-3627. [Link]

-

Meng, Z. Q., et al. (2014). Study on the anti-gout activity of chlorogenic acid: improvement on hyperuricemia and gouty inflammation. The American Journal of Chinese Medicine, 42(6), 1459-1475. [Link]

- Composition and method for the detection of uric acid. (n.d.). Google Patents.

-

Saladino, R., et al. (2016). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. Chemistry - A European Journal, 22(23), 7753-7757. [Link]

-

Medico-visuals by Dr.Smily Pruthi. (2020, April 16). Purine Catabolism || Uric Acid Synthesis || Biochemistry || Molecular Biology || NEET PG [Video]. YouTube. [Link]

- Rosemeyer, H. (2004). 7.1.1. Synthesis. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.

-

Kaneko, K., et al. (2021). Guidelines for purine extraction and determination in foods. Journal of Food Science, 86(10), 4293-4303. [Link]

-

Wikipedia. (n.d.). Uric acid. Retrieved February 5, 2026, from [Link]

-

Dalbeth, N., & Merriman, T. R. (2019). Biosynthesis of uric acid from purines. ResearchGate. Retrieved February 5, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Purine, 2,6,8-trichloro- (CAS 2562-52-9). Retrieved February 5, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2021). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 26(11), 3321. [Link]

Sources

Methodological & Application

Precision Functionalization of 2,6,8-Trichloropurine: A Stepwise Nucleophilic Substitution Protocol

Topic: Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

2,6,8-Trichloropurine (TCP) represents a high-value scaffold in medicinal chemistry, offering three distinct electrophilic sites for the construction of polysubstituted purine libraries. This application note details a chemically rigorous strategy for the regioselective functionalization of TCP. Unlike simple di-halo purines, the presence of the C8-chlorine atom introduces unique electronic and steric considerations. We define a validated reactivity hierarchy (C6 > C2 > C8 ) and provide optimized protocols for sequential

Strategic Overview: The Reactivity Hierarchy

Successful manipulation of TCP relies on exploiting the inherent electronic differences between the three carbon-chlorine bonds. The regioselectivity is governed by the relative stabilization of the Meisenheimer complex intermediates and the leaving group ability, influenced heavily by the protonation state of the imidazole ring.

Mechanistic Insight

-

C6 Position (Most Reactive): The C6 position is highly activated for nucleophilic attack due to the electron-withdrawing inductive effect of N1 and the ability of the purine system to stabilize the negative charge on N1/N3 during the transition state. Substitution here occurs under mild conditions.

-

C2 Position (Intermediate Reactivity): Once the C6 chlorine is displaced (typically by an electron-donating amine), the purine ring becomes more electron-rich, deactivating the remaining halides. Consequently, C2 substitution requires higher temperatures and often stronger nucleophiles.

-

C8 Position (Least Reactive): The C8 position is the least reactive towards

in this scaffold. It is often preserved for late-stage diversification, such as Suzuki-Miyaura coupling or harsh nucleophilic displacement.

Critical Consideration: N-Protection

TCP has an acidic proton at N7/N9 (

-

Recommendation: For optimal yields and milder reaction conditions, Phase 0 (N9-alkylation/protection) is strongly advised prior to nucleophilic substitution. This guide assumes an N9-protected or alkylated scaffold for the primary workflow, but conditions for the unprotected base are noted where applicable.

Visual Workflow

Caption: Stepwise regioselective functionalization workflow for 2,6,8-trichloropurine, prioritizing C6 > C2 > C8 substitution.

Detailed Experimental Protocols

Phase 0: N9-Alkylation (Activation)

Rationale: Locking the N9 tautomer prevents anion formation and directs regioselectivity.

Reagents: 2,6,8-Trichloropurine (1.0 equiv), Alkyl Halide (1.1 equiv),

-

Dissolve 2,6,8-trichloropurine in anhydrous DMF (0.2 M).

-

Add

and stir at room temperature (RT) for 15 minutes. -

Add the alkyl halide (e.g., MeI, BnBr, or THP-protection reagents) dropwise.

-

Stir at RT for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Pour into ice water. Filter the precipitate or extract with EtOAc. The N9 isomer is typically the major product, separable from N7 by column chromatography if necessary.

Phase I: C6-Selective Substitution

Rationale: The C6-Cl is the most labile. Mild conditions prevent premature reaction at C2.

Reagents: N9-R-2,6,8-Trichloropurine (1.0 equiv), Primary Amine (

-

Suspend the starting material in alcohol (0.1–0.2 M).

-

Add DIPEA followed by the amine.

-

Temperature:

-

Aliphatic amines: Stir at RT for 2–6 hours.

-

Anilines/Sterically hindered amines: Heat to 40–50°C .

-

-

Validation: LCMS should show mono-substitution. The presence of di-substitution indicates the temperature was too high.

-

Workup: Evaporate solvent. Triturate with water/methanol or purify via flash chromatography (Hex/EtOAc).

Phase II: C2-Selective Substitution

Rationale: The C6-amino group donates electron density, deactivating the ring. Thermal energy is required to overcome the activation barrier at C2.

Reagents: 6-Substituted-2,8-dichloro-9-R-purine (1.0 equiv), Nucleophile (

-

Dissolve the C6-substituted intermediate in n-butanol (0.5 M).

-

Add excess amine (2–5 equivalents). A base (DIPEA) is optional if the amine is valuable; otherwise, use the amine as the base.

-

Temperature: Heat to 110–130°C in a sealed pressure vessel or reflux.

-

Time: 12–48 hours.

-

Validation: Monitor disappearance of the starting material. C8-substitution is rare under these conditions but check for bis-addition.

-

Workup: Concentrate in vacuo. Partition between EtOAc and water. Purify via silica gel chromatography.

Phase III: C8-Functionalization

Rationale: The C8-Cl is highly unreactive towards

Option A: Nucleophilic Substitution (Harsh)

-

Conditions: Hydrazine hydrate or Sodium alkoxides at 150°C+ (often microwave-assisted).

-

Note: This is often low-yielding for amines due to decomposition.

Option B: Suzuki-Miyaura Coupling (Recommended)

-

Reagents: 2,6-Disubstituted-8-chloro-purine, Boronic Acid,

(5 mol%), -

Solvent: DME/Water or Dioxane/Water (3:1).

-

Conditions: Degas, heat to 90–100°C for 4–12 hours.

-

Outcome: High-yielding introduction of aryl/heteroaryl groups at C8.

Data Summary & Optimization Table

| Variable | Phase I (C6) | Phase II (C2) | Phase III (C8) |

| Primary Reactivity Driver | Electronic deficiency (N1/N3) | Thermal activation | Metal Catalysis or Forcing Conditions |

| Typical Temperature | 20°C – 50°C | 100°C – 130°C | 90°C (Pd) or >150°C (S_NAr) |

| Preferred Solvent | Ethanol, IPA, DCM | n-Butanol, Dioxane, DMSO | DME, Toluene (for coupling) |

| Base | Et3N, DIPEA | Excess Amine, DIPEA | Carbonates (for Pd), Alkoxides |

| Common Pitfall | Over-reaction at C2 (keep T < 50°C) | Incomplete conversion (requires heat) | Dehalogenation (side reaction) |

Troubleshooting

-

Problem: Low Reactivity at C6.

-

Cause: Starting with unprotected 2,6,8-trichloropurine leads to anion formation.

-

Solution: Alkylate N9 first. If NH-purine is required, use 2 equivalents of amine and heat slightly, but expect lower rates.

-

-

Problem: Mixture of C2/C6 Products.

-

Cause: Reaction temperature too high during Phase I.

-

Solution: Perform Phase I at 0°C initially, then warm to RT.

-

-

Problem: Inability to Displace C8-Cl.

-

Cause: Ring is too electron-rich after C2/C6 amination.

-

Solution: Switch to Pd-catalyzed cross-coupling. Alternatively, treat with hydrazine to form the 8-hydrazino derivative, which can be oxidized or cyclized.

-

References

-

Solid-phase synthesis of 2,6,8-trisubstituted purines.

- Source: Academia.edu / Tetrahedron Letters

- Context: Describes the sequential displacement on solid support (Rink resin), confirming the C6 -> C2 regioselectivity.

-

Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines.

-

Source: ResearchGate[2]

- Context: Confirms stepwise amination with C6 being preferentially amin

-

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy.

- Source: ResearchG

- Context: Provides physical chemistry evidence (NQR frequencies) explaining the higher reactivity of C6 vs C2 in chloropurines.

-

2,6,8-Trichloropurine Chemical Properties & Safety.

-

Source: ChemicalBook[3]

- Context: Physical properties (pKa, melting point) essential for handling and protocol design.

-

Sources

Application Notes and Protocols for Stille Coupling with 8-Bromopurines Derived from Trichloropurine

Introduction: Expanding the Chemical Space of Purine Scaffolds

The purine core is a privileged scaffold in medicinal chemistry and drug development, forming the foundation of numerous therapeutic agents. The functionalization of this heterocyclic system, particularly at the C8-position, offers a powerful strategy for modulating biological activity and exploring new chemical space. Among the various cross-coupling methodologies, the palladium-catalyzed Stille coupling has emerged as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2][3] Its tolerance of a wide array of functional groups and the relative stability of the organostannane reagents make it particularly well-suited for the late-stage modification of complex molecules like purine derivatives.[2][4][5]

This guide provides a detailed protocol for the Stille coupling of 8-bromopurines, with a focus on substrates derived from the readily available starting material, 2,6,8-trichloropurine. We will explore the synthesis of the 8-bromopurine precursor and provide a step-by-step procedure for its subsequent Stille coupling, along with expert insights into reaction optimization and troubleshooting.

Strategic Synthesis of the 8-Bromopurine Precursor

The journey to C8-functionalized purines via Stille coupling begins with the strategic synthesis of a suitable 8-bromo-substituted purine. A common and versatile starting material is 2,6,8-trichloropurine. The differential reactivity of the chloro-substituents allows for a stepwise functionalization approach.

Workflow for Precursor Synthesis

Caption: Synthetic workflow from 2,6,8-trichloropurine to the 8-bromopurine precursor.

Expert Insight: The Importance of N9-Substitution

The acidic N-H proton of the purine ring can interfere with organometallic reagents and potentially inhibit the palladium catalyst. Therefore, protection or substitution at the N9 position is a critical first step. The choice of the N9-substituent can also influence the solubility and reactivity of the purine intermediate. A benzyl group is a common choice as it is relatively stable and can be removed under various conditions if necessary.[6]

Protocol 1: Synthesis of 9-Benzyl-8-bromo-2,6-dichloropurine

This two-step protocol first describes the N9-benzylation of 2,6-dichloropurine (a commercially available analog of trichloropurine, illustrating the principle) followed by bromination at the C8 position. A similar initial benzylation can be performed on 2,6,8-trichloropurine.

Step 1: Synthesis of 9-Benzyl-2,6-dichloropurine [6]

-

Reagent Preparation: In a round-bottom flask, suspend potassium carbonate (4.56 g) and 2,6-dichloropurine (5.67 g) in dimethylsulfoxide (DMSO, 40 mL).

-

Reaction Initiation: Add benzyl bromide (5.64 g) to the suspension.

-

Reaction Conditions: Stir the mixture under a nitrogen atmosphere at room temperature for 45 minutes.

-

Workup: Pour the reaction mixture onto crushed ice. Adjust the pH to 5 with acetic acid.

-

Extraction: Extract the aqueous mixture with methylene chloride (2 x 400 mL).

-

Washing: Wash the combined organic extracts with water (6 x 400 mL) and then with brine (1 x 400 mL).

-

Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using a chloroform-methanol gradient to separate the desired N9-benzyl isomer from the N7-benzyl isomer.[6][7]

Step 2: Bromination at the C8-Position

This is a generalized procedure, as direct bromination of 9-benzyl-2,6-dichloropurine at C8 is not explicitly detailed in the search results. The following is based on typical bromination methods for purines.

-

Dissolution: Dissolve the 9-benzyl-2,6-dichloropurine in a suitable solvent such as chloroform or acetic acid.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. A catalytic amount of a radical initiator like AIBN can be added if necessary.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and purify by column chromatography to yield 9-benzyl-8-bromo-2,6-dichloropurine.[7]

The Stille Coupling of 8-Bromopurines: A Detailed Protocol

With the 8-bromopurine precursor in hand, the Stille coupling can be performed to introduce a variety of substituents at the C8 position. The following protocol is a representative procedure that can be adapted for different coupling partners.

The Catalytic Cycle of Stille Coupling

Sources

- 1. Stille Coupling | NROChemistry [nrochemistry.com]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis routes of 9-Benzyl-2,6-dichloro-9H-purine [benchchem.com]

- 7. teledynelabs.com [teledynelabs.com]

Application Note: Solid-Phase Synthesis of Diverse Purine Libraries Using 2,6,8-Trichloropurine

Introduction: The Purine Scaffold as a "Privileged Structure" in Drug Discovery

Purine analogs are foundational scaffolds in medicinal chemistry and chemical biology. Their intrinsic ability to mimic endogenous nucleosides allows them to interact with a vast array of biological targets, particularly protein kinases, which play a pivotal role in cellular signaling and are frequently implicated in diseases such as cancer and inflammatory disorders. The development of diverse libraries of substituted purines is therefore a critical endeavor in the quest for novel therapeutic agents.[1] Solid-phase synthesis offers a powerful platform for the rapid generation of such libraries, enabling systematic exploration of structure-activity relationships (SAR).

This application note provides a comprehensive guide to the solid-phase synthesis of 2,6,8-trisubstituted purine libraries, leveraging the versatile reactivity of 2,6,8-trichloropurine as the starting scaffold. We will delve into the strategic, regioselective displacement of the three chlorine atoms, offering detailed, field-proven protocols from immobilization to final product characterization.

Principles of the Method: A Strategy of Regioselective Substitution

The synthesis of a diverse purine library from 2,6,8-trichloropurine hinges on the differential reactivity of the chlorine atoms at the C6, C2, and C8 positions. Nucleophilic aromatic substitution (SNAr) is the core chemical transformation. The electron-withdrawing nature of the purine ring system facilitates these reactions. The generally accepted order of reactivity for nucleophilic substitution is C6 > C2 > C8. This predictable regioselectivity allows for a stepwise and controlled introduction of different substituents.

Our strategy involves the following key stages:

-

Immobilization: The purine scaffold is first anchored to a solid support via the N9 position. This is the most common and synthetically convenient point of attachment, leaving the key positions for diversification accessible.[2][3] We will utilize the acid-labile Rink Amide resin, which allows for straightforward cleavage of the final products.[3][4]

-

Sequential Diversification: We will exploit the reactivity gradient to introduce the first point of diversity (R1) at the most reactive C6 position. Subsequently, the second nucleophile (R2) is introduced at the C2 position under more forcing conditions.

-

C8 Functionalization: The least reactive C8 position is addressed last. While direct nucleophilic substitution is possible, a more robust and versatile strategy involves an intermediate halogenation (bromination) followed by a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) to introduce the third element of diversity (R3).[2]

-

Cleavage and Characterization: The final trisubstituted purine derivatives are cleaved from the solid support using a trifluoroacetic acid (TFA)-based cocktail and characterized by modern analytical techniques.[4]

This systematic approach is visually summarized in the workflow diagram below.

Sources

Application Notes and Protocols: 2,6,8-Trichloropurine in the Synthesis of Potential Anticancer Agents

Introduction: The Strategic Importance of the Purine Scaffold in Oncology

The purine ring system is a cornerstone of life, forming the basic structure of adenine and guanine, the building blocks of our genetic code. In the realm of medicinal chemistry, this privileged scaffold has been ingeniously exploited to develop a multitude of therapeutic agents. Its inherent ability to mimic endogenous ligands allows it to interact with a wide array of biological targets, most notably protein kinases, which are central players in cellular signaling pathways that are often dysregulated in cancer.

2,6,8-trichloropurine is a highly versatile starting material for the synthesis of a diverse library of purine analogs. The three chlorine atoms on the purine core are susceptible to nucleophilic substitution, allowing for the stepwise and regioselective introduction of various functional groups at the C2, C6, and C8 positions. This chemical tractability enables the systematic exploration of the chemical space around the purine core, a critical process in the design of potent and selective kinase inhibitors. Many such inhibitors function by competing with ATP for the binding site on the kinase, and the strategic functionalization of the purine scaffold is key to achieving high affinity and selectivity for the target kinase.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,6,8-trichloropurine in the synthesis of potential anticancer agents. It offers detailed protocols for the synthesis, purification, and biological evaluation of novel purine derivatives, with a focus on the rationale behind the experimental choices.

Synthetic Strategies and Methodologies

The synthesis of biologically active 2,6,9-trisubstituted purines from 2,6,8-trichloropurine typically involves a series of sequential nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the chlorine atoms on the purine ring is differential, with the C6 position being the most susceptible to substitution, followed by the C2 and then the C8 positions. This inherent reactivity profile allows for a degree of regioselectivity in the synthetic sequence.

General Workflow for the Synthesis of 2,6,9-Trisubstituted Purines

The overall synthetic strategy can be visualized as a multi-step process, starting with the alkylation of the purine core at the N9 position, followed by sequential substitution at the C6 and C2 positions.

Caption: General synthetic workflow for 2,6,9-trisubstituted purines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 9-Alkyl-2,6,8-trichloropurine

Rationale: The initial step in the synthesis of many potent kinase inhibitors, such as analogs of roscovitine, involves the alkylation of the purine core at the N9 position.[3][4] This modification is crucial as the N9 substituent can significantly influence the compound's binding affinity and selectivity for the target kinase. The choice of the alkylating agent allows for the introduction of various groups to probe the ATP-binding pocket.

Materials:

-

2,6,8-Trichloropurine

-

Alkyl halide (e.g., 2-iodopropane for an isopropyl group)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2,6,8-trichloropurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 9-alkyl-2,6,8-trichloropurine.

Protocol 2: Synthesis of 6-(Substituted-amino)-9-alkyl-2,8-dichloropurine

Rationale: The C6 position of the purine ring is the most electrophilic and therefore the most reactive towards nucleophilic substitution. This step introduces the first point of diversity, and the substituent at this position often plays a critical role in establishing key hydrogen bonding interactions within the kinase active site. For instance, a benzylamino group at C6 is a common feature in many CDK inhibitors.[1][5]

Materials:

-

9-Alkyl-2,6,8-trichloropurine

-

Primary or secondary amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Ethanol (EtOH) or Isopropanol (IPA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 9-alkyl-2,6,8-trichloropurine (1.0 eq) in ethanol.

-

Add the desired amine (1.1 eq) and triethylamine (2.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Synthesis of 2,6-Di(substituted-amino)-9-alkyl-8-chloropurine

Rationale: The final substitution at the C2 position introduces another element of diversity. The nature of the substituent at C2 can fine-tune the potency and selectivity of the final compound. For example, the (R)-(1-ethyl-2-hydroxyethyl)amino group at the C2 position is a key feature of the potent CDK inhibitor roscovitine.[2]

Materials:

-

6-(Substituted-amino)-9-alkyl-2,8-dichloropurine

-

Amine (e.g., (R)-2-amino-1-butanol) (1.5 eq)

-

N-Methyl-2-pyrrolidone (NMP) or sealed tube conditions

-

DIPEA (3.0 eq)

Procedure:

-

In a sealed tube, dissolve the 6-(substituted-amino)-9-alkyl-2,8-dichloropurine (1.0 eq) in NMP.

-

Add the second amine (1.5 eq) and DIPEA (3.0 eq).

-

Heat the reaction mixture to 120-140 °C for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the final compound by column chromatography (silica gel, dichloromethane/methanol gradient).

Characterization of Synthesized Compounds: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.[6]

Biological Evaluation Protocols

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] It is a standard preliminary screen to evaluate the cytotoxic potential of newly synthesized compounds against various cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| Example 1 | MCF-7 | 5.2 |

| Example 1 | HeLa | 8.1 |

| Example 2 | MCF-7 | 12.5 |

| Example 2 | HeLa | 15.3 |

| Doxorubicin | MCF-7 | 0.8 |

| Doxorubicin | HeLa | 1.2 |

Protocol 5: In Vitro Kinase Inhibition Assay

Rationale: To determine if the synthesized compounds act as kinase inhibitors, an in vitro kinase assay is performed. This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as CDK2/Cyclin A. There are various formats for kinase assays, including those that measure the consumption of ATP or the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in the kinase reaction.[9]

Materials:

-

Recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase substrate (e.g., a peptide substrate)

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP. Include a no-inhibitor control and a no-kinase control.

-

Incubate the reaction at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete the remaining ATP and then another reagent to convert the ADP to ATP, which is then detected via a luciferase-based reaction.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) |

| Example 1 | CDK2/Cyclin A | 50 |

| Example 1 | GSK-3β | >10,000 |

| Roscovitine | CDK2/Cyclin A | 40 |

| Roscovitine | GSK-3β | 3,000 |

Conclusion and Future Directions

2,6,8-trichloropurine serves as a powerful and versatile starting material for the synthesis of a wide range of purine derivatives with potential anticancer activity. The detailed protocols provided in this document offer a roadmap for the rational design, synthesis, and biological evaluation of novel kinase inhibitors. The ability to systematically modify the C2, C6, and C8 positions of the purine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase targets implicated in cancer, as well as the exploration of novel substitution patterns at the C8 position to further enhance the therapeutic potential of this remarkable scaffold.

References

Sources

- 1. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and pharmacophore modelling of 2,6,9-trisubstituted purine derivatives and their potential role as apoptosis-inducing agents in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Separation of Purine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purine Functionalization & Yield Optimization

Subject: Troubleshooting Yield & Regioselectivity in 2,6,8-Trichloropurine Substitution Ticket ID: PUR-TCP-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Status: Open

Overview: The Reactivity Hierarchy

Welcome to the Purine Functionalization Support Center. Working with 2,6,8-trichloropurine (2,6,8-TCP) requires strict adherence to the inherent electronic bias of the purine ring. The most common cause of low yield is not "failed reaction" but failed regiocontrol —producing inseparable mixtures of isomers or poly-substituted byproducts.

Your experiments must respect the Nucleophilic Aromatic Substitution (

-

C6 (Position 6): Highly electrophilic.[1] Reacts first, often at

to Room Temperature (RT). -

C2 (Position 2): Moderately reactive. Reacts second, usually requiring heat (

). -

C8 (Position 8): Electron-rich (relative to C2/C6). Reacts last and is notoriously sluggish via standard

.

Module 1: Regioselectivity & Pathway Visualization

Before troubleshooting specific reagents, verify your target against the standard substitution pathway. Deviating from this order without specific protecting group strategies will result in low yields.

Figure 1: The stepwise functionalization logic of 2,6,8-trichloropurine. Note that hydrolysis is a persistent competitor at every stage.

Module 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I am trying to substitute C6, but I see C2/C6 mixtures and low yields."

Diagnosis: You have lost kinetic control. The reactivity gap between C6 and C2 is distinct but can be bridged by excess heat or reagents.

-

Q: How do I lock selectivity to C6?

-

A: Temperature is your primary switch. Perform the C6 substitution at

. Only warm to RT if TLC shows no conversion after 2 hours. -

Stoichiometry: Use exactly 0.95 to 1.05 equivalents of the nucleophile. Do not use a large excess "just to be safe"; this promotes C2 attack.

-

Base Selection: Use a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) rather than inorganic bases, which often require heating for solubility.

-

-

Q: My product is precipitating, but the yield is lower than expected.

-

A: Check for hydrolysis . The chlorine atoms are sensitive to moisture. If your solvent (DMF, DMSO, or n-Butanol) is not anhydrous, the chlorine will be displaced by

, forming a hydroxypurine (tautomerizing to a purinone). -

Fix: Use anhydrous solvents and keep the reaction under Argon/Nitrogen.

-

Scenario B: "I have the C6 product, but C2 substitution is stalling or incomplete."

Diagnosis: The introduction of an electron-donating group (like an amine) at C6 deactivates the ring, making C2 less electrophilic.

-

Q: How do I push the C2 reaction to completion?

-

A: Increase Temperature & Solvent Polarity. Switch to n-Butanol or Pentanol and heat to

. The protic solvent can assist the leaving group departure via hydrogen bonding. -

Lewis Acid Catalysis: For stubborn amines (especially anilines), add Trifluoroacetic acid (TFA) or

. Acid catalysis protonates the ring nitrogen (N7/N9), increasing the electrophilicity of the C2 carbon [1].

-

Scenario C: "Nothing works at C8. The chlorine won't leave."

Diagnosis: C8 is the "dead zone" for standard

-

Q: Standard substitution failed. What now?

-

A: Stop treating it like a substitution reaction. Switch to Palladium-Catalyzed Cross-Coupling .

-

Protocol Shift: Use Suzuki-Miyaura (Boronic acids) or Buchwald-Hartwig (Amines) conditions. The oxidative addition of Pd(0) into the C8-Cl bond is feasible even when nucleophilic attack is not [2].

-

Alternative: If you must use

, use a sulfur nucleophile (thiolate) which is highly nucleophilic, then displace the sulfur later if needed.

-

Module 3: Optimized Experimental Protocols

Protocol 1: High-Fidelity C6 Amination

Target: Mono-substitution at C6 with >90% Regioselectivity.

-

Preparation: Dry THF or DCM (if solubility permits) or DMF over molecular sieves.

-

Setup: Charge flask with 2,6,8-trichloropurine (1.0 eq) and DIPEA (1.2 eq) under

. Cool to -

Addition: Dissolve the amine (1.0 eq) in the solvent and add dropwise over 30 minutes. Rapid addition causes local hotspots and C2 byproducts.

-

Monitoring: Stir at

for 2 hours. Check TLC. If starting material remains, warm to RT. -

Workup: Evaporate solvent. Triturate residue with water (to remove DIPEA salts) and filter. Avoid aqueous extraction if possible to prevent hydrolysis.

Protocol 2: C8 Functionalization via Suzuki Coupling

Target: Arylation at C8 where

-

Reagents: 2,6-disubstituted-8-chloropurine (1.0 eq), Arylboronic acid (1.5 eq),

(5 mol%), -

Solvent: DME (Dimethoxyethane) / Water (4:1). Degas thoroughly.

-

Condition: Heat to

for 12 hours in a sealed tube. -

Note: The presence of water here is acceptable because the reaction is catalytic and faster than the hydrolysis rate at neutral/mildly basic pH compared to harsh

conditions.

Module 4: Comparative Data & Selection Matrix

Use this table to select the correct solvent system based on your nucleophile and target position.

| Target Position | Nucleophile Type | Recommended Solvent | Base / Catalyst | Temp Range | Expected Yield |

| C6 | Primary Amine | THF or EtOH | DIPEA (1.2 eq) | 85-95% | |

| C6 | Aniline (Weak) | n-Butanol | TFA (Cat.) | 70-80% | |

| C2 | Alkoxide | THF | NaH | 80-90% | |

| C2 | Secondary Amine | DMSO or DMF | 60-75% | ||

| C8 | Aryl / Alkyl | DME/H2O | Pd(0) Cat. | 50-80% |

Module 5: Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for low-yield purine substitutions.

References

-

Legraverend, M., et al. (2006). "Synthesis of 2,6,8-trisubstituted purines on solid support." Bioorganic & Medicinal Chemistry, 14(12), 3987-3995.

-

Bouscary-Desforges, G., et al. (2012).[2] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry, 77(10), 4586-4595.[2]

-

Arumugam, V., et al. (2023). "Direct Regioselective C-H Cyanation of Purines." Molecules, 28(3), 978.

-

Dolezal, K., et al. (2007).[3] "Preparation and Biological Activity of 6-Benzylaminopurine Derivatives." Bioorganic & Medicinal Chemistry, 15(11), 3737-3747.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]

managing side reactions in the synthesis of 2,6,8-trisubstituted purines

Technical Support Center: Synthesis of 2,6,8-Trisubstituted Purines

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,6,8-trisubstituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] However, the synthesis of these targets is frequently complicated by a variety of side reactions that can diminish yields, complicate purification, and impede the drug discovery process. The inherent electronic properties and multiple reactive sites of the purine ring system demand a nuanced and well-informed approach to achieve desired substitutions with high regioselectivity and efficiency.

This technical support guide is designed to serve as a field-proven resource for chemists encountering common challenges in the synthesis of 2,6,8-trisubstituted purines. Structured as a series of troubleshooting questions and answers, this document provides not only procedural solutions but also delves into the mechanistic underpinnings of common side reactions, empowering researchers to make informed decisions in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor Regioselectivity in N-Alkylation (N9 vs. N7 Isomers)

Question: "My N-alkylation reaction on a 6-chloropurine substrate is producing a difficult-to-separate mixture of N9 and N7 isomers. How can I selectively synthesize the N9-alkylated product?"

Root Cause Analysis:

This is one of the most common challenges in purine chemistry.[4][5][6] The formation of both N7 and N9 isomers stems from the tautomeric nature of the purine ring and the relative nucleophilicity of these two nitrogen atoms. The thermodynamically more stable N9 isomer is often the desired product, but the kinetically favored N7 isomer can form under certain conditions, leading to product mixtures.[5] Direct alkylation with alkyl halides under basic conditions frequently yields N7/N9 mixtures.[4][5]

Strategic Solutions & Protocols:

-

Steric Hindrance at N7: One effective strategy is to use a purine substrate that has a bulky group at the C6 position. This group can physically shield the N7 position, thus directing the incoming alkylating agent to the more accessible N9 position.[7][8] X-ray crystal structures have shown that a coplanar 6-(azolyl)purine derivative can position the azole's C-H bond over the N7 atom, effectively blocking it.[7][8]

-

Optimizing Base and Solvent Conditions: The choice of base and solvent system is critical in controlling the N9/N7 ratio.

-

Bases: Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) generally favor the formation of the thermodynamically stable N9 isomer. Stronger bases like sodium hydride (NaH) can deprotonate the purine more completely, sometimes leading to a higher proportion of the N7 isomer.

-

Solvents: Polar aprotic solvents are preferred as they effectively solvate the cation of the base without interfering with the nucleophilicity of the purine anion.

-

-

Mitsunobu Reaction: For the introduction of secondary alkyl groups, the Mitsunobu reaction offers excellent regioselectivity for the N9 position.[6] This reaction proceeds via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter.

Protocol: N9-Selective Mitsunobu Alkylation

-

Dissolve the 6-substituted purine (1.0 equiv) and the desired alcohol (1.2 equiv) in anhydrous THF (0.1 M).

-

Add triphenylphosphine (PPh₃) (1.5 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography.

-

Issue 2: Hydrolysis of 6-Chloropurine During Nucleophilic Substitution

Question: "When I try to displace the chlorine at C6 with an amine (Buchwald-Hartwig or SₙAr), I'm getting significant amounts of the corresponding hypoxanthine derivative as a byproduct. What's causing this and how can I prevent it?"

Root Cause Analysis:

The 6-chloropurine starting material is susceptible to hydrolysis, where water acts as a nucleophile to displace the chloride, forming the 6-hydroxy derivative (hypoxanthine). This side reaction is often catalyzed by the basic conditions required for the desired amination reaction. Rigorous exclusion of water from the reaction system is paramount.

Strategic Solutions & Protocols:

-

Anhydrous Reaction Conditions: This is the most critical factor.

-

Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like toluene, dioxane, and THF should be dried over sodium/benzophenone or passed through a solvent purification system.

-

Reagents: Ensure all reagents, especially the amine and the base, are anhydrous. Solid bases like K₂CO₃ or Cs₂CO₃ should be flame-dried under vacuum before use.

-

Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon.

-

-

Choice of Base: Use a non-hydroxide base. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices for Buchwald-Hartwig aminations and are less likely to introduce water compared to hydroxide bases.[9]

-

Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily long reaction times or excessively high temperatures, which can promote decomposition and hydrolysis.

Protocol: Anhydrous Buchwald-Hartwig Amination at C6

-

To an oven-dried flask, add the 6-chloropurine derivative (1.0 equiv), the amine (1.2 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos, 5-10 mol%).

-

Add the anhydrous base (e.g., Cs₂CO₃, 2.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS).

-

Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate, and purify.

-

Issue 3: Dehalogenation During Palladium-Catalyzed Cross-Coupling Reactions

Question: "During a Suzuki coupling to install a substituent at C8-Br, I'm observing a significant amount of the C8-H (dehalogenated) purine. How can I minimize this side reaction?"

Root Cause Analysis:

Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[10] It can occur through several mechanisms, including protonolysis of the organopalladium intermediate by trace amounts of water or other protic sources, or via a competing reductive elimination pathway. This issue is particularly noted in solid-phase syntheses where reaction monitoring can be more challenging.[10]

Strategic Solutions & Protocols:

-

Rigorous Anhydrous Conditions: As with hydrolysis, the exclusion of water is critical to suppress protonolysis pathways.

-

Optimize the Base: The choice of base can influence the rate of dehalogenation. Anhydrous inorganic bases like K₂CO₃ or K₃PO₄ are often effective. Some protocols find that using a fluoride source as the base (e.g., CsF, KF) can be beneficial.

-

Additives: In some cases, the addition of copper(I) salts, such as Cu₂O or CuI, can significantly enhance coupling efficiency and suppress dehalogenation.[10]

-

Ligand and Catalyst Choice: The electronic and steric properties of the phosphine ligand can impact the relative rates of the desired cross-coupling versus the undesired dehalogenation. Experimenting with different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can identify a system that favors the productive pathway.

Data Table: Effect of Base on a Model Suzuki Coupling

| Entry | Base (equiv) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |

| 1 | K₂CO₃ (2.0) | Dioxane | 100 | 75 | 20 |

| 2 | K₃PO₄ (2.0) | Toluene | 100 | 85 | 10 |

| 3 | CsF (3.0) | Dioxane | 90 | 91 | <5 |

Note: Data is illustrative and results may vary based on specific substrates.

Issue 4: Lack of Reactivity or Selectivity in C-H Functionalization at C8

Question: "I'm attempting a direct C-H arylation at the C8 position of my 2,6-disubstituted purine, but the reaction is sluggish and I'm getting a mixture of products. How can I improve this transformation?"

Root Cause Analysis:

Direct C-H functionalization is a powerful but challenging tool.[11] Major hurdles include the high temperatures often required, which can lead to substrate decomposition, and achieving high regioselectivity between the C2, C6, and C8 positions.[11] The electronic nature of the existing substituents at C2 and C6 heavily influences the reactivity of the C8-H bond. Electron-withdrawing groups generally make the purine core more electron-deficient and can facilitate certain C-H activation pathways.

Strategic Solutions & Protocols:

-

Catalyst and Oxidant Screening: Palladium-catalyzed C-H functionalization often requires a specific combination of a Pd(II) catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Ag₂CO₃, benzoquinone). Screening different oxidants and catalyst loadings is often necessary.

-

Directing Groups: While not always feasible to install and remove, a directing group can dramatically improve both reactivity and regioselectivity. However, for purines, this is less common than in other heterocyclic systems.

-

Minisci-Type Reactions: For installing alkyl or acyl groups, radical-based Minisci reactions can be highly effective for functionalizing the electron-deficient C6 position, and under certain conditions, can be adapted for C8 or C2.[12] These reactions often proceed under milder conditions than transition-metal-catalyzed C-H activations.[12]

-

Solvent and Additives: The solvent can play a crucial role. In some cases, the addition of a secondary amine like piperidine has been found to accelerate C8-H arylation reactions, possibly by influencing the catalyst's activity or by scavenging side products.[11]

Workflow Diagram: Troubleshooting C-H Functionalization

Caption: Decision tree for addressing C-H functionalization issues.

References

- Solid-phase synthesis of 2,6,8-trisubstituted purines.Academia.edu.

- Chemical structures of 2,6,9-trisubstituted purines with biological...

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega via PubMed Central (PMC) - NIH.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.

-

Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules via PubMed Central (PMC) - NIH. [Link]

-

Progress in the Functionalization of Purines and Purine Nucleosides by Minisci Reactions Over the Past 50 Years. ResearchGate. [Link]

-

Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]

-

Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. [Link]

-

Buchwald–Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology (RSC Publishing). [Link]

-

Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]